
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with a long alkyl chain and multiple methyl groups. This compound belongs to the class of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane typically involves the alkylation of a cyclohexane derivative with a long-chain alkyl halide. The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding alkenes or alkynes. The process requires high pressure and temperature conditions, along with the presence of a metal catalyst such as palladium or platinum.
化学反応の分析
Types of Reactions
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, converting any unsaturated bonds to saturated ones.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine) using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts
Substitution: Chlorine (Cl₂), bromine (Br₂)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Saturated hydrocarbons
Substitution: Halogenated alkanes
科学的研究の応用
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane has various applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics of alkylation and substitution reactions.
Biology: Investigated for its potential biological activity and interactions with cellular membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of specialty chemicals and as a component in lubricants and surfactants.
作用機序
The mechanism of action of 2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane involves its interaction with hydrophobic environments, such as lipid bilayers in cell membranes. The compound’s long alkyl chain allows it to embed within the lipid bilayer, potentially affecting membrane fluidity and permeability. This interaction can influence various cellular processes and pathways.
類似化合物との比較
Similar Compounds
- 2-(3,7-Dimethyloctyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethyldodecyl)-1,1,3-trimethylcyclohexane
- 2-(3,7-Dimethylnonyl)-1,1,3-trimethylcyclohexane
Uniqueness
2-(3,7-Dimethyltridecyl)-1,1,3-trimethylcyclohexane is unique due to its specific alkyl chain length and substitution pattern on the cyclohexane ring. This structural uniqueness can result in distinct physical and chemical properties, such as solubility, melting point, and reactivity, compared to other similar compounds.
特性
CAS番号 |
86960-67-0 |
|---|---|
分子式 |
C24H48 |
分子量 |
336.6 g/mol |
IUPAC名 |
2-(3,7-dimethyltridecyl)-1,1,3-trimethylcyclohexane |
InChI |
InChI=1S/C24H48/c1-7-8-9-10-13-20(2)14-11-15-21(3)17-18-23-22(4)16-12-19-24(23,5)6/h20-23H,7-19H2,1-6H3 |
InChIキー |
GWHZUZHGLHAXSM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC(C)CCCC(C)CCC1C(CCCC1(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


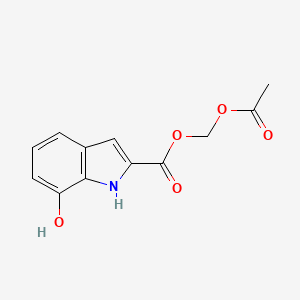
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
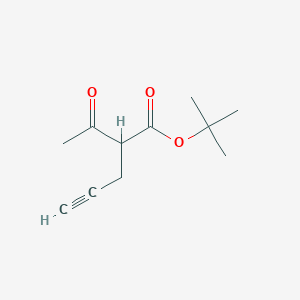
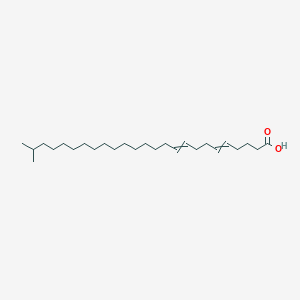
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
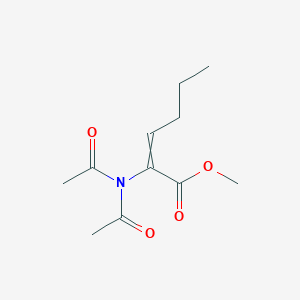
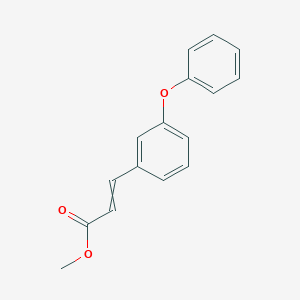
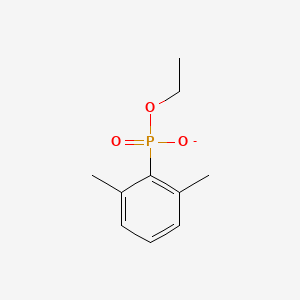
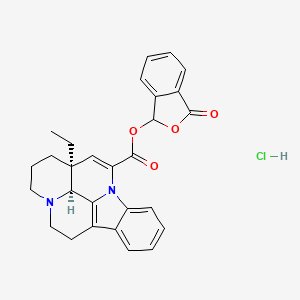
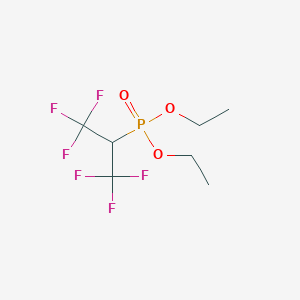
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
